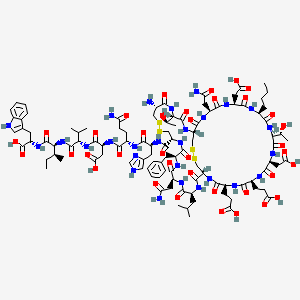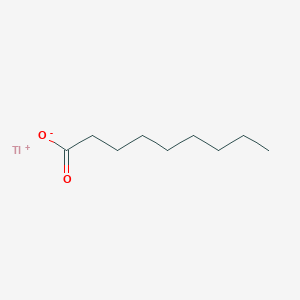
Thallium(1+) nonanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thallium(1+) nonanoate can be synthesized through the reaction of thallium(I) hydroxide with nonanoic acid. The reaction typically occurs in an aqueous medium and involves the neutralization of the acid by the base, resulting in the formation of the thallium salt.
Industrial Production Methods: Industrial production of this compound may involve the use of thallium(I) nitrate or thallium(I) acetate as starting materials, which are reacted with nonanoic acid under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the product is purified through recrystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions: Thallium(1+) nonanoate undergoes various chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) under certain conditions.
Reduction: Thallium(III) can be reduced back to thallium(I) using reducing agents.
Substitution: The nonanoate group can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, chlorine, and bromine can oxidize thallium(I) to thallium(III).
Reducing Agents: Sodium borohydride and other reducing agents can reduce thallium(III) to thallium(I).
Substitution Reactions: Ligands such as halides, phosphines, and amines can replace the nonanoate group under appropriate conditions.
Major Products Formed:
Oxidation: Thallium(III) compounds such as thallium(III) oxide.
Reduction: Thallium(I) compounds.
Substitution: Various thallium(I) complexes with different ligands.
Aplicaciones Científicas De Investigación
Thallium(1+) nonanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of thallium(1+) nonanoate involves its ability to interact with various molecular targets. Thallium ions can mimic potassium ions, allowing them to interfere with cellular processes such as energy production and ion transport. This interference can lead to the inhibition of enzymes such as Na+/K±ATPase, resulting in altered cellular metabolism and function.
Comparación Con Compuestos Similares
- Thallium(1+) acetate
- Thallium(1+) nitrate
- Thallium(1+) chloride
Comparison: Thallium(1+) nonanoate is unique due to the presence of the nonanoate group, which imparts specific properties such as hydrophobicity and potential biological activity. Compared to other thallium(I) compounds, this compound may exhibit different solubility, reactivity, and interactions with biological systems.
Propiedades
Número CAS |
34244-92-3 |
|---|---|
Fórmula molecular |
C9H17O2Tl |
Peso molecular |
361.61 g/mol |
Nombre IUPAC |
nonanoate;thallium(1+) |
InChI |
InChI=1S/C9H18O2.Tl/c1-2-3-4-5-6-7-8-9(10)11;/h2-8H2,1H3,(H,10,11);/q;+1/p-1 |
Clave InChI |
IOLRUEIWGYQRSX-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCC(=O)[O-].[Tl+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


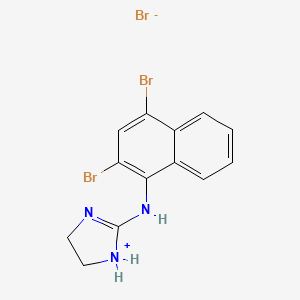
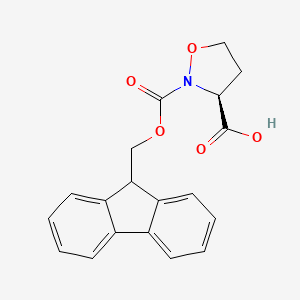

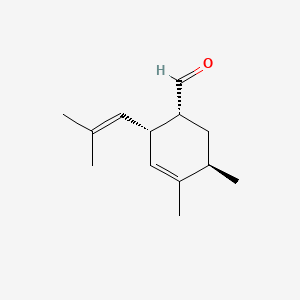
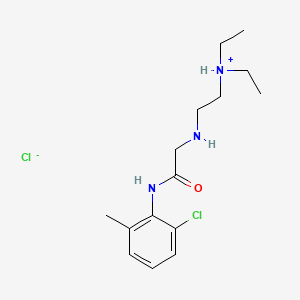

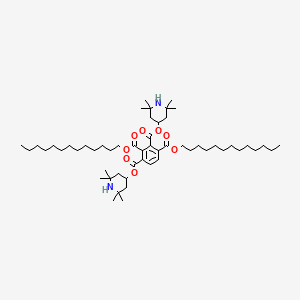
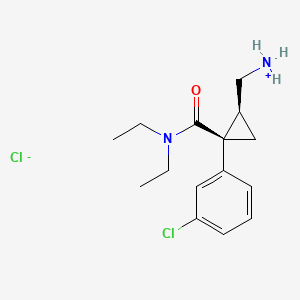
![2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate](/img/structure/B13746901.png)

